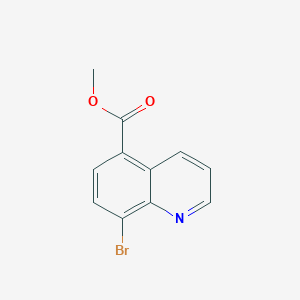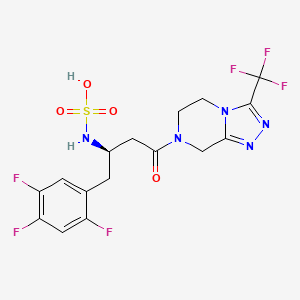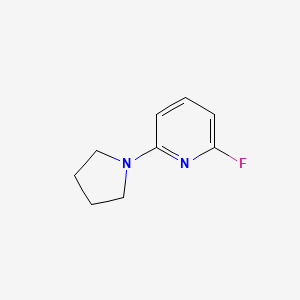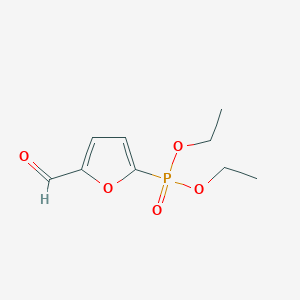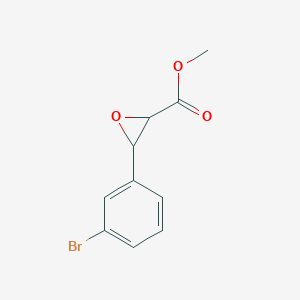
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate
Descripción general
Descripción
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate (MBOC) is an organic compound belonging to the class of bromophenyl oxirane-2-carboxylates. It is a colorless solid that is soluble in organic solvents, and it is an important intermediate in organic synthesis. MBOC is used in various scientific research applications, including in the synthesis of pharmaceuticals, materials science, and biochemistry. It has several biochemical and physiological effects, and it has several advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Radiolabelling and Synthesis Methods
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate and related compounds have been researched primarily for their synthesis methods and radiolabelling applications. For instance, Abbas et al. (1991) describe a method for synthesizing and radiolabelling 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, indicating its potential in radiopharmaceuticals (Abbas, Younas, & Feinendegen, 1991).
Stereoselective Oxirane Formation
Research by Bravo et al. (1994) focuses on the stereoselective formation of oxiranes, which are crucial intermediates in the synthesis of biologically active compounds (Bravo, Frigerio, Fronza, Soloshonok, Viani, Cavicchio, Fabrizi, & Lamba, 1994).
Hypoglycemic Activity
Eistetter and Wolf (1982) explored a series of 2-(phenylalkyl)oxirane-2-carboxylic acids for their effects on blood glucose concentrations, revealing some compounds' potential in managing blood glucose levels (Eistetter & Wolf, 1982).
Propiedades
IUPAC Name |
methyl 3-(3-bromophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBABJTXJZXTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)
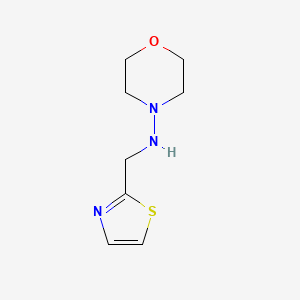
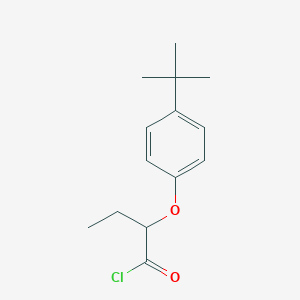
![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)
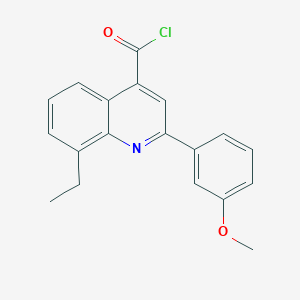
![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)
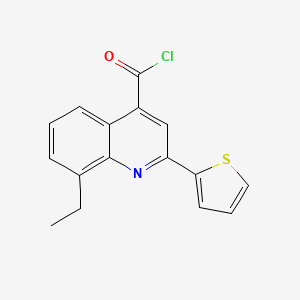
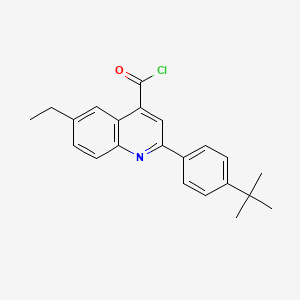
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
